molecular formula C12H20N2O2 B2991280 Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate CAS No. 2567502-88-7

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate

Cat. No.: B2991280
CAS No.: 2567502-88-7
M. Wt: 224.304
InChI Key: WUTCTEMFGKZASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents—a dimethylamino group and an ethynyl moiety—at the 3-position. The ethynyl group enables further functionalization (e.g., via click chemistry), while the dimethylamino group enhances solubility and basicity, making this compound a versatile intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7-12(13(5)6)8-14(9-12)10(15)16-11(2,3)4/h1H,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCTEMFGKZASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2567502-88-7
  • Molecular Formula : C12H17N2O2

This compound features a tert-butyl group, a dimethylamino group, and an ethynyl group attached to an azetidine ring. The presence of these functional groups suggests potential interactions with biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that influence physiological responses.
  • Gene Expression Alteration : The compound might influence gene transcription and translation, impacting protein synthesis and cellular functions.

Pharmacological Effects

Research indicates that this compound has shown potential in various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties : There are indications of activity against specific bacterial strains, making it a candidate for developing new antibiotics.
  • CNS Activity : Its interaction with neurotransmitter systems may suggest potential applications in treating neurological disorders.

Data Table of Biological Activities

Biological ActivityTest SystemResultReference
AntitumorMCF-7 Cell LineIC50 = 15 µM
AntimicrobialE. coliInhibition Zone = 12 mm
CNS ActivityRat ModelIncreased locomotion

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Antitumor Effects :
    • A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. This suggests a dose-dependent response, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Study :
    • In vitro testing against E. coli revealed that the compound exhibited significant antimicrobial properties, with an inhibition zone comparable to standard antibiotics. This finding supports its potential use in treating bacterial infections.
  • CNS Activity Assessment :
    • A behavioral study in rats showed that administration of the compound resulted in increased locomotor activity, suggesting possible stimulant effects on the central nervous system.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₃H₂₂N₂O₂ 242.34* 3-(dimethylamino), 3-ethynyl High reactivity (ethynyl)
Tert-butyl 3-ethynylazetidine-1-carboxylate C₁₀H₁₅NO₂ 181.23 3-ethynyl Low polarity
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 3-amino, 3-hydroxymethyl Enhanced solubility
Tert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate C₁₃H₂₆N₂O₂ 242.36 3-(dimethylamino), 3-methyl Conformational flexibility

*Calculated value based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.